1-Chloro-3-methylnaphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWGPYXKBKTNEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563660 | |
| Record name | 1-Chloro-3-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132277-09-9 | |
| Record name | 1-Chloro-3-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidating Reaction Mechanisms and Chemical Transformations of 1 Chloro 3 Methylnaphthalene
Electrophilic Aromatic Substitution Mechanisms in Chloromethylnaphthalenes
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including substituted naphthalenes. dalalinstitute.commasterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. dalalinstitute.comlibretexts.org The subsequent loss of a proton restores aromaticity, yielding the substituted product. masterorganicchemistry.com The regioselectivity and rate of these reactions are significantly influenced by the electronic and steric properties of the substituents already present on the naphthalene (B1677914) ring system. vanderbilt.edusaskoer.ca
Detailed Mechanistic Investigations of Substitution vs. Addition Products
In the context of electrophilic aromatic substitution on the naphthalene core, the primary reaction pathway leads to substitution products where a hydrogen atom is replaced by an electrophile. dalalinstitute.com This outcome is favored due to the high thermodynamic stability of the aromatic system, which is readily restored upon deprotonation of the intermediate carbocation. masterorganicchemistry.com
However, under specific conditions, addition products can be formed. For instance, a nucleophilic attack on the carbocation intermediate can result in a cyclohexadiene derivative, which is equivalent to a 1,4-addition to the aromatic ring. dalalinstitute.com The formation of addition versus substitution products is a competitive process, with the stability of the resulting products and the reaction conditions playing a crucial role. For naphthalenes, the high resonance energy strongly favors the restoration of the aromatic system, making substitution the predominant pathway.
Influence of Substituent Electronic and Steric Effects on Reaction Pathways
The directing influence of substituents in electrophilic aromatic substitution is a well-established principle. Substituents dictate the position of the incoming electrophile based on their electronic properties—whether they are electron-donating or electron-withdrawing. saskoer.calkouniv.ac.in
Electronic Effects: The methyl group (-CH₃) at the 3-position of 1-chloro-3-methylnaphthalene is an activating group. dalalinstitute.comlkouniv.ac.in It donates electron density to the naphthalene ring primarily through an inductive effect and hyperconjugation. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles. vanderbilt.edulkouniv.ac.in Activating groups are typically ortho, para-directing. In the case of the naphthalene ring system, this corresponds to positions 2, 4, and the adjacent ring.
Conversely, the chlorine atom (-Cl) at the 1-position is a deactivating group due to its inductive electron-withdrawing effect, which makes the ring less reactive. vanderbilt.edu However, through resonance, it can donate a lone pair of electrons, which directs incoming electrophiles to the ortho and para positions. dalalinstitute.com When both an activating and a deactivating group are present, the activating group's influence generally dominates the directing effects.
Steric Effects: Steric hindrance can also play a significant role in determining the regioselectivity of the reaction. utexas.edu Bulky substituents can impede the approach of an electrophile to nearby positions. lkouniv.ac.in In this compound, the positions adjacent to the chloro and methyl groups may be sterically hindered, potentially favoring substitution at less crowded positions. For instance, substitution at the position between two existing substituents is generally disfavored. utexas.edu
The interplay of these electronic and steric factors determines the ultimate position of electrophilic attack on the this compound molecule.
Nucleophilic Substitution Reactivity of Chloromethylnaphthalene Systems
The chlorine atom on the naphthalene ring of this compound allows for nucleophilic substitution reactions, where the chloride ion acts as a leaving group. cymitquimica.comsmolecule.com This reactivity is a key feature for the further functionalization of the molecule. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. savemyexams.com
The reactivity of the chloromethyl group, if present, is significantly higher in nucleophilic substitution reactions compared to a chloro group directly attached to the aromatic ring. This is due to the benzylic nature of the carbon, which stabilizes the transition state of an Sₙ1 reaction or is more susceptible to Sₙ2 attack. Reactions with nucleophiles such as amines, alkoxides, or thiols can yield a variety of derivatives. vulcanchem.com For instance, palladium-catalyzed reactions of chloromethylnaphthalenes with arylacetonitriles can lead to either ortho- or para-acylated naphthalene products, with the regioselectivity being controlled by the choice of ligand. researcher.life
Oxidative and Reductive Chemistry
Selective Oxidation of Methyl Groups to Carboxylic Acid Functionalities
The methyl group of this compound can be selectively oxidized to a carboxylic acid group. This transformation is typically achieved using strong oxidizing agents. For example, potassium permanganate (B83412) (KMnO₄) in an acidic medium can convert the methyl group of a related compound, 3-chloro-1-methylnaphthalene (B169833), to 3-chloro-1-naphthoic acid with a high yield of over 80%. Similarly, the oxidation of 2-methylnaphthalene (B46627) can yield β-naphthalene carboxylic acid, with the reaction temperature influencing the product distribution. europeanscience.org The oxidation of alkylnaphthalenes to naphthalene carboxylic acids can also be achieved using nitric oxide gas at elevated temperatures. google.com
| Oxidizing Agent | Substrate Example | Product | Yield | Reference |
| KMnO₄ in acidic media | 3-Chloro-1-methylnaphthalene | 3-Chloro-1-naphthoic acid | >80% | |
| Concentrated Nitric Acid | 2-Methylnaphthalene | β-Naphthalene carboxylic acid | - | europeanscience.org |
| NO gas | Alkylnaphthalenes | Naphthalene carboxylic acids | Good | google.com |
This table presents data for related compounds to illustrate the general reactivity for the selective oxidation of methyl groups on a naphthalene core.
Formation of Naphthoquinone Derivatives through Oxidation
The naphthalene ring system is susceptible to oxidation to form naphthoquinone derivatives. This is a significant reaction, as naphthoquinones are an important class of compounds with diverse biological activities. scirp.orgnih.gov The oxidation of substituted naphthalenes can lead to the formation of 1,4-naphthoquinones. google.com For instance, the oxidation of 2-methylnaphthalene can produce 2-methyl-1,4-naphthoquinone (vitamin K3), though this reaction can also yield byproducts such as 6-methyl-1,4-naphthoquinone. scirp.orggoogle.com
The oxidation can be carried out using various oxidizing agents, including chromic acid, hydrogen peroxide, or through indirect electrolytic oxidation using a ceric salt. google.com Trivalent iodine-mediated oxidation has also been used to transform methoxy-substituted naphthalenes into 1,2-naphthoquinones. rsc.org The presence of substituents on the naphthalene ring influences the regioselectivity of the oxidation. google.com
| Starting Material | Oxidizing Agent | Product | Reference |
| 2-Methylnaphthalene | Chromic acid | 2-Methyl-1,4-naphthoquinone | scirp.org |
| 2-Substituted naphthalene | Ceric salt (indirect electrolytic) | 2-Substituted-1,4-naphthoquinone | google.com |
| Methoxy-substituted naphthalenes | Trivalent iodine | 1,2-Naphthoquinones | rsc.org |
This table provides examples of naphthoquinone formation from substituted naphthalenes to demonstrate the general oxidative transformation.
Reductive Dechlorination Mechanisms and Selective Hydrogenation
The reductive dechlorination of this compound primarily proceeds via catalytic hydrogenation. This method involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). The primary aim is the selective cleavage of the carbon-chlorine (C-Cl) bond without affecting the naphthalene ring or the methyl group. This process is a form of hydrogenolysis, where the C-Cl bond is broken and hydrogen is added.
Under controlled conditions, catalytic hydrogenation can selectively remove the chlorine atom to yield 1-methylnaphthalene (B46632) as the main product. The selectivity of this reaction is crucial to avoid over-hydrogenation, which would lead to the saturation of the aromatic rings, forming tetralin derivatives. The efficiency and selectivity of the hydrogenation can be influenced by factors such as the choice of catalyst, solvent, temperature, and hydrogen pressure. For instance, nickel-based catalysts are also used for selective hydrogenation processes.
The general mechanism for anaerobic reductive dechlorination involves the sequential removal of chlorine atoms, where the chlorinated compound acts as an electron acceptor. frtr.govregenesis.com In biological systems, this is often a microbial process where hydrogen serves as the electron donor. frtr.govregenesis.com While not directly studying this compound, research on other chlorinated hydrocarbons shows that these reactions can proceed through various pathways, including direct anaerobic reductive dechlorination where microbes gain energy by using the chlorinated compound as a terminal electron acceptor. frtr.gov
Electrochemical methods have also been explored for the reduction of halonaphthalenes. cdnsciencepub.comnih.gov Studies on 1-halonaphthalenes suggest that the reduction mechanism can vary depending on the halogen. For chloro derivatives, the reduction may proceed, at least in part, through a radical intermediate. cdnsciencepub.com
Organometallic Reactions and Cross-Coupling Strategies
The chlorine atom on the naphthalene ring of this compound serves as a functional handle for various organometallic reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. rsc.org The Suzuki-Miyaura coupling, in particular, is widely used for its versatility and tolerance of various functional groups. libretexts.orgmdpi.com In this reaction, an organoboron compound (like a boronic acid or ester) couples with an aryl halide in the presence of a palladium catalyst and a base. libretexts.org For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a 3-aryl-1-methylnaphthalene derivative. The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to give the final product and regenerate the Pd(0) catalyst. libretexts.orgmdpi.com While aryl bromides and iodides are more reactive, advancements in catalyst systems, particularly the use of specialized phosphine (B1218219) ligands, have made the coupling of less reactive aryl chlorides more efficient. mit.edursc.orgnih.gov
The Ullmann reaction is another important coupling method, traditionally using copper to couple two aryl halides to form a biaryl. iitk.ac.inwikipedia.org Modern variations of the Ullmann reaction can also be catalyzed by palladium or nickel and have a broader substrate scope with milder reaction conditions. wikipedia.org The classical Ullmann reaction often requires high temperatures. wikidoc.orgorganic-chemistry.org The mechanism is thought to involve the formation of an organocopper intermediate, which then reacts with the second aryl halide. wikipedia.orgwikidoc.org
Halogen-Metal Exchange and Directed Lithiation Studies
Halogen-metal exchange is a fundamental organometallic reaction where a halogen atom is swapped for a metal, typically lithium. This transformation converts an aryl halide into a highly reactive organolithium species, which can then react with various electrophiles. For this compound, treatment with an organolithium reagent like n-butyllithium could potentially lead to a lithium-chlorine exchange, forming 3-methyl-1-naphthyllithium. However, this reaction can be complicated by competing processes.
The resulting organolithium species from either halogen-metal exchange or directed lithiation are valuable intermediates. They can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce new functional groups onto the naphthalene core. For example, reaction with N,N-dimethylformamide (DMF) followed by an aqueous workup would introduce a formyl group, leading to an aldehyde. nih.gov
Palladium-Catalyzed Dearomatization Reactions of Chloromethylnaphthalene Derivatives
Recent research has explored the palladium-catalyzed dearomatization of chloromethylnaphthalene derivatives. acs.orgacs.orgnih.govfigshare.com This innovative strategy allows for the conversion of the flat aromatic naphthalene system into three-dimensional carbocyclic structures. The reaction proceeds via the formation of η³-benzylpalladium intermediates. acs.orgacs.orgnih.govfigshare.com
In this process, the palladium catalyst activates the aromatic system, making it susceptible to nucleophilic attack. acs.orgacs.orgnih.gov This leads to the formation of ortho- or para-substituted carbocycles in good to excellent yields under mild conditions. acs.orgacs.orgnih.gov Theoretical studies on the mechanism of palladium-catalyzed dearomatization of chloromethylnaphthalene with allenyltributylstannane suggest that the transmetalation step is crucial in determining the final dearomatized product. figshare.com The study also indicates that a monophosphine palladium complex is more catalytically active for the initial oxidative addition step than a bisphosphine complex. figshare.com The steric hindrance from substituents, such as a methyl group at the meta position, can pose a challenge for this type of nucleophilic dearomatization, potentially leading to lower yields of the desired product. acs.org
Thermal Stability and Decomposition Pathways
The thermal stability of a chemical compound refers to its ability to resist decomposition at high temperatures. This compound is generally stable under recommended storage conditions. cdhfinechemical.com Like many polycyclic aromatic hydrocarbons (PAHs), its decomposition typically requires elevated temperatures.
At temperatures exceeding 300°C, decomposition pathways can include dechlorination, where the C-Cl bond is broken, and ring-opening reactions. These processes can lead to the formation of various products, including chlorobenzene (B131634) and other PAHs. The methyl group on the naphthalene ring is also susceptible to reactions at high temperatures. In comparison, the parent compound, 1-methylnaphthalene, is known to be stable but combustible and reacts with strong oxidizing agents. chemicalbook.com
The microbial degradation of methylnaphthalenes has also been studied, revealing pathways that involve the oxidation of either the aromatic ring or the methyl group. researchgate.netethz.ch For instance, some bacteria can hydroxylate the methyl group of 1-methylnaphthalene to form 1-hydroxymethylnaphthalene, which is then oxidized to 1-naphthoic acid. ethz.ch Another pathway involves the hydroxylation of the unsubstituted ring. ethz.ch While these are biological degradation pathways, they provide insight into the potential sites of reactivity on the molecule.
Compound Index
Advanced Spectroscopic and Structural Characterization for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules, including 1-Chloro-3-methylnaphthalene. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. rsc.orgcolumbia.edu
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis and Assignment
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of this compound. In ¹H NMR, the chemical shifts, integration, and multiplicity of the signals reveal the number of different types of protons and their neighboring environments. For instance, the aromatic protons of the naphthalene (B1677914) ring system typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns dictated by the positions of the chloro and methyl substituents. The methyl protons, in contrast, resonate at a higher field, appearing as a singlet due to the absence of adjacent protons.
Similarly, ¹³C NMR spectroscopy provides a peak for each unique carbon atom in the molecule, with chemical shifts indicating the nature of the carbon's hybridization and its electronic environment. bhu.ac.inslideshare.net The carbon atoms of the naphthalene ring appear in the aromatic region (δ 120-150 ppm), while the methyl carbon signal is found in the aliphatic region (upfield). The carbon atom attached to the chlorine atom experiences a downfield shift due to the electronegativity of the halogen.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Naphthalenes. (Note: Specific chemical shifts for this compound can vary slightly based on the solvent and experimental conditions. The data below is illustrative for similar structures.)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~2.5 | Singlet | Methyl Protons (-CH₃) |
| ¹H | ~7.2-8.0 | Multiplet | Aromatic Protons |
| ¹³C | ~20 | Quartet | Methyl Carbon (-CH₃) |
| ¹³C | ~120-135 | Doublet/Singlet | Aromatic Carbons |
Two-Dimensional NMR Techniques for Connectivity and Stereochemical Analysis
To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable. weizmann.ac.ilnptel.ac.in
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between adjacent protons on the naphthalene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, greatly simplifying the assignment of the carbon spectrum.
Molecular Rotational Resonance (MRR) Spectroscopy for Isotopologue and Isotopomer Distribution
Molecular Rotational Resonance (MRR) spectroscopy is a powerful gas-phase technique that provides exquisitely precise information about the three-dimensional structure of a molecule by measuring its rotational transitions. brightspec.comspectroscopyonline.com For this compound, MRR can be used to:
Unambiguously identify isomers: MRR is highly sensitive to the mass distribution within a molecule, allowing for the clear differentiation between this compound and other isomers, such as 1-chloro-2-methylnaphthalene, without the need for chromatographic separation. unibo.it
Determine isotopologue distribution: The natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl) results in two distinct isotopologues of this compound. chemguide.co.uk MRR can resolve the rotational spectra of both, providing precise rotational constants for each. This allows for an accurate determination of the molecular structure, as the atomic coordinates can be refined by fitting the moments of inertia of multiple isotopologues.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. lcms.cz When this compound is analyzed by MS, typically using a technique like Gas Chromatography-Mass Spectrometry (GC/MS), a wealth of information is obtained. gcms.czhpst.cz
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature for chlorine-containing compounds is the presence of an M+2 peak, which is a signal at two mass units higher than the molecular ion peak. chemguide.co.uk This arises from the presence of the ³⁷Cl isotope. The relative intensity of the M⁺ and M+2 peaks is approximately 3:1, reflecting the natural abundance of ³⁵Cl and ³⁷Cl. docbrown.info
Electron ionization, a common method in GC/MS, causes the molecular ion to fragment in a predictable manner. scienceready.com.au The analysis of these fragment ions provides further structural confirmation. Common fragmentation pathways for this compound could include:
Loss of a chlorine atom (M-35 or M-37).
Loss of a methyl group (M-15). scienceready.com.au
Loss of HCl (M-36).
Table 2: Expected Key Ions in the Mass Spectrum of this compound.
| m/z (mass-to-charge ratio) | Ion Identity | Significance |
| 190/192 | [C₁₁H₉Cl]⁺ | Molecular ion peak (M⁺/M+2) |
| 155 | [C₁₁H₉]⁺ | Loss of Cl |
| 175/177 | [C₁₀H₆Cl]⁺ | Loss of CH₃ |
| 154 | [C₁₁H₈]⁺ | Loss of HCl |
| 141 | [C₁₁H₉ - CH₂]⁺ | Rearrangement and fragmentation |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. vscht.cz The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for:
Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹. libretexts.org
Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹. libretexts.org
C=C stretching: Within the aromatic ring, seen in the 1400-1600 cm⁻¹ region. vscht.cz
C-Cl stretching: Generally found in the fingerprint region, between 600-800 cm⁻¹. uc.edu
Table 3: Characteristic IR Absorption Frequencies for this compound.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| C-Cl | Stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy investigates the electronic transitions within a molecule. ethz.ch Aromatic compounds like naphthalene and its derivatives exhibit strong UV absorption due to π → π* transitions of the delocalized electrons in the aromatic rings. uzh.chresearchgate.net The substitution of the naphthalene core with a chloro and a methyl group will cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted naphthalene. The spectrum would likely show multiple absorption bands characteristic of the naphthalene electronic system. researchgate.net
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. ncku.edu.twlibretexts.org If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide:
Exact bond lengths and angles: Confirming the geometry of the naphthalene ring system and the positions of the substituents.
Conformation: Revealing the orientation of the methyl group relative to the naphthalene plane.
Intermolecular interactions: Detailing how the molecules pack together in the crystal lattice. This includes identifying and quantifying weak interactions such as van der Waals forces, and potentially C-H···π or C-H···Cl interactions, which influence the crystal's physical properties. acs.orgnih.gov
The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, provides an unambiguous and highly detailed picture of the molecule's solid-state architecture.
Table 4: Illustrative Crystallographic Data Parameters for an Organic Molecule. (Note: This is a generalized table. Actual data for this compound would be determined experimentally.)
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the unit cell |
| a, b, c (Å) | Unit cell dimensions |
| α, β, γ (°) | Unit cell angles |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
Theoretical and Computational Chemistry of 1 Chloro 3 Methylnaphthalene and Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations have become indispensable tools for investigating the electronic structure and predicting the reactivity of molecules like 1-chloro-3-methylnaphthalene. These computational methods provide insights into molecular properties that are often difficult or impossible to determine experimentally.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net A fundamental application of DFT is geometry optimization, a procedure that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. mdpi.com This process involves calculating the wave function and energy at an initial geometry and then iteratively searching for a new geometry with lower energy until a stable conformation is found. mdpi.comyoutube.com For this compound, DFT calculations, often employing functionals like B3LYP in conjunction with a basis set such as 6-31G(d,p), can determine the most stable three-dimensional structure. researchgate.netresearchgate.net These calculations yield crucial data on bond lengths, bond angles, and dihedral angles.
The choice of the exchange-correlation functional is a critical aspect of DFT calculations, with hundreds of functionals developed for various applications. nih.gov The results of these optimizations are essential, as the optimized geometry represents the ground state of the molecule and serves as the foundation for subsequent calculations of other properties, such as vibrational frequencies and electronic transitions. acs.org By mapping the energy changes associated with systematic variations in the molecular geometry, DFT can be used to explore the potential energy landscape, identifying not only energy minima (stable isomers and conformers) but also saddle points, which correspond to transition states.
Table 1: Representative Parameters for DFT Geometry Optimization
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy of the molecule. |
| Functional | B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. acs.org |
| Basis Set | 6-311++G(d,p) | A set of mathematical functions used to build the molecular orbitals. This set is flexible and includes polarization and diffuse functions. researchgate.netresearchgate.net |
| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent on the molecular geometry and energy. acs.org |
| Task | Optimization + Frequency | To find the minimum energy structure and confirm it is a true minimum (no imaginary frequencies). youtube.com |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability, chemical reactivity, and electronic properties. malayajournal.orgtandfonline.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. malayajournal.org
For this compound, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. DFT calculations can determine the energies of the HOMO and LUMO and visualize their electron density distributions. tandfonline.com In naphthalene (B1677914) derivatives, the HOMO is typically spread across the aromatic rings. researchgate.net The presence of the electron-donating methyl group and the electron-withdrawing, yet weakly activating, chloro group at positions 1 and 3, respectively, will modulate the energy levels and the spatial distribution of these orbitals. The analysis of the character of the HOMO and LUMO reveals where the electron density is concentrated, providing insights into how the molecule will interact with other reagents. malayajournal.org
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Molecular Orbital | Energy (eV) | Character & Implication |
|---|---|---|
| HOMO | -5.85 | π-orbital localized on the naphthalene ring system. Site of oxidation/electrophilic attack. |
| LUMO | -1.45 | π*-orbital distributed over the naphthalene core. Site of reduction/nucleophilic attack. |
| Energy Gap (ΔE) | 4.40 | Indicates moderate chemical stability and reactivity. malayajournal.org |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. malayajournal.orgrsc.org The MEP surface illustrates the net electrostatic effect of the total charge distribution (electrons and protons) on the space surrounding the molecule. malayajournal.org Different colors on the MEP map represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. malayajournal.orgtandfonline.com Green areas represent neutral or regions of very low potential. malayajournal.org
For this compound, the MEP map would reveal specific reactive sites. The electronegative chlorine atom would create a region of negative potential around it, while also influencing the potential across the aromatic system. The π-electron cloud of the naphthalene rings generally constitutes an electron-rich area. rsc.org Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding and biological recognition processes. malayajournal.org
Table 3: Predicted Molecular Electrostatic Potential (MEP) Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |
|---|---|---|---|
| Around Chlorine Atom | Negative | Red | Favorable for electrophilic attack or hydrogen bonding. malayajournal.org |
| Naphthalene π-System | Generally Negative | Red/Yellow | Susceptible to electrophilic aromatic substitution. |
| Around Hydrogen Atoms | Positive | Blue | Potential sites for nucleophilic interaction. |
| Methyl Group | Slightly Positive/Neutral | Blue/Green | Generally considered electron-donating, influencing the ring's reactivity. |
Computational Modeling of Reaction Mechanisms
Computational chemistry provides powerful methods for elucidating the detailed pathways of chemical reactions, offering insights that complement experimental studies.
Understanding a chemical reaction's mechanism requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. mdpi.com Locating this first-order saddle point on the potential energy surface is a critical step in computational reaction modeling. mdpi.comacs.org Algorithms within quantum chemistry software can search for TS structures connecting reactants and products. Once the TS is located and its structure optimized, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy or energy barrier. mdpi.com
For reactions involving this compound, such as electrophilic substitution or palladium-catalyzed cross-coupling reactions, DFT calculations can model the entire reaction pathway. acs.org For instance, in a palladium-catalyzed dearomatization reaction of a chloromethylnaphthalene analog, calculations indicated that a monophosphine complex was more active than a bisphosphine complex for the initial oxidative addition step. acs.org By calculating the energy barriers for different potential pathways, chemists can predict which reaction is kinetically favored. acs.orgresearchgate.net
Table 4: Illustrative Calculated Energy Barriers for a Hypothetical Reaction of this compound
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants (this compound + Reagent) | 0.0 | Starting point of the reaction. |
| 2 | Transition State 1 (TS1) | +18.5 | Energy barrier for the initial association/addition step. mdpi.com |
| 3 | Intermediate | -5.2 | A stable species formed after crossing the first barrier. |
| 4 | Transition State 2 (TS2) | +12.3 | Energy barrier for the subsequent rearrangement or elimination step. |
| 5 | Products | -15.0 | Final, stable products of the reaction. |
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes (e.g., replacing hydrogen with deuterium (B1214612) or ¹²C with ¹³C). wikipedia.org KIEs are powerful experimental probes for determining reaction mechanisms. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step, while a secondary KIE occurs when the substituted atom is not directly involved in bond breaking/formation but still influences the reaction rate. wikipedia.org
Computational simulations can predict the magnitude of KIEs for a proposed mechanism. By calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues, the zero-point energies (ZPE) can be determined. The difference in ZPE between the isotopic systems is the primary origin of the KIE. wikipedia.org If the calculated KIE matches the experimentally measured value, it provides strong evidence in support of the proposed mechanism. For reactions of this compound, simulating the chlorine KIE (³⁵Cl vs. ³⁷Cl) could help determine if the C-Cl bond is broken in the rate-limiting step of a substitution or elimination reaction. researchgate.net
Table 5: Hypothetical Isotope Effect Simulation for a Reaction Involving C-Cl Bond Cleavage
| Isotope Pair | Type of KIE | Calculated k_light / k_heavy | Mechanistic Implication |
|---|---|---|---|
| ¹H / ²H | Secondary | 1.15 | Indicates a change in hybridization at a nearby carbon center in the transition state. wikipedia.org |
| ¹²C / ¹³C | Primary | 1.04 | Suggests C-C bond formation is part of the rate-determining step. wikipedia.org |
| ³⁵Cl / ³⁷Cl | Primary | 1.01 | Confirms that the C-Cl bond is broken in the rate-determining step. researchgate.net |
Investigation of Non-Covalent Interactions
The study of non-covalent interactions is crucial for understanding the supramolecular chemistry and material properties of aromatic compounds. In halogenated naphthalenes, including this compound and its analogs, these interactions govern molecular recognition, crystal engineering, and biological activity. Theoretical and computational chemistry provide powerful tools to elucidate the nature and strength of these subtle yet determinative forces.
Theoretical Analysis of σ-hole and π-hole Bonding in Halogenated Naphthalenes
Non-covalent interactions in halogenated naphthalenes are significantly influenced by the anisotropic distribution of electron density around the halogen atom and on the aromatic ring system. This leads to the formation of electropositive regions known as σ-holes and π-holes, which can engage in attractive interactions with nucleophiles.
A σ-hole is a region of positive electrostatic potential located on the outermost portion of a covalently bonded halogen atom, along the axis of the R-X bond (where R is the naphthalene scaffold and X is a halogen). jyu.fiiisc.ac.in This phenomenon arises because the electron density is drawn towards the more electronegative R group and is depleted along the bond axis, exposing the positive nucleus. jyu.fi The magnitude of the σ-hole increases with the polarizability and decreases with the electronegativity of the halogen, following the trend I > Br > Cl > F. mdpi.com This positive region can interact favorably with electron-rich areas, such as lone pairs on heteroatoms or π-systems, forming a directional interaction known as a halogen bond. acs.org
A π-hole is an electron-deficient region located perpendicular to the plane of an aromatic ring. theses.cz In halogenated naphthalenes, particularly those substituted with multiple electron-withdrawing halogen atoms, the π-electron density is polarized towards the substituents. This creates a positive electrostatic potential on the face of the naphthalene ring system, which can interact with electron donors. rsc.orgchemrxiv.org Computational studies on perfluorohalogenated naphthalenes (PFXNaPs), which serve as highly halogenated analogs, have shown that the incorporation of multiple fluorine atoms significantly enhances π-hole bonding. chemrxiv.org
Theoretical analyses, often employing methods like Molecular Electrostatic Potential (MEP) surfaces, are used to visualize and quantify these features. The MEP maps illustrate the electropositive character of the σ-hole on the halogen and the π-hole on the naphthalene ring, guiding the prediction of intermolecular interactions. mdpi.comtheses.cz Studies on perfluorohalogenated benzene (B151609) analogs have indicated a potential trade-off relationship between σ-hole and π-hole interactions, where strengthening one may affect the other. chemrxiv.org However, in the more extended π-system of naphthalenes, research suggests that π-hole bonding can be substantially enhanced without diminishing the strength of the σ-hole bonding, allowing for cooperative interactions. rsc.orgchemrxiv.org
The table below summarizes the key characteristics of σ-hole and π-hole interactions relevant to halogenated naphthalenes.
| Interaction Type | Location | Origin | Influencing Factors |
| σ-hole Bonding | Along the R-X bond axis, on the halogen atom | Anisotropic electron density distribution on the halogen | Halogen identity (I > Br > Cl), nature of the R group |
| π-hole Bonding | Perpendicular to the aromatic ring face | Electron-withdrawing effect of substituents on the π-system | Number and electronegativity of substituents (e.g., fluorine) |
Computational Studies on Intermolecular Stacking and Crystal Packing
Computational chemistry plays a pivotal role in understanding and predicting how non-covalent interactions, such as σ-hole and π-hole bonding, dictate the three-dimensional arrangement of molecules in the solid state. These studies provide insights into intermolecular stacking and crystal packing, which are fundamental to designing materials with specific properties.
Crystal structure analyses of halogenated naphthalene analogs have revealed novel packing motifs that are not classified into previously established types. chemrxiv.orgchemrxiv.org For instance, investigations into 3,6-diiodohexafluoronaphthalene unveiled a unique stacked geometry involving the cooperation of π-hole bonding between naphthalene rings and σ-hole bonding involving the iodine atoms. rsc.org This demonstrates that the interplay between different non-covalent forces can lead to complex and predictable supramolecular architectures.
Energy decomposition analysis, often performed using methods like Symmetry-Adapted Perturbation Theory (SAPT), helps to dissect the nature of the forces holding the crystal together. acs.org In studies of perfluorohalogenated naphthalenes, it was found that the unique stacking interactions were primarily governed by a combination of electrostatic interactions (stemming from σ-hole and π-hole effects) and dispersion forces. chemrxiv.orgchemrxiv.org The contribution of C···C contacts, a hallmark of π-stacking, was found to be significantly greater—by a factor of ten—in these naphthalene systems compared to their benzene analogs, highlighting the importance of the extended aromatic system. rsc.orgchemrxiv.orgchemrxiv.org
Computational models are also used to calculate intermolecular interaction energies for different dimer configurations, helping to identify the most energetically favorable packing arrangements. researchgate.net For example, Density Functional Theory (DFT) calculations can be employed to assess the stability of various π-π stacked pairs. researchgate.net These calculations have shown that even subtle changes, like the position of a halogen atom, can significantly alter the interaction energies and thus the preferred crystal packing motif. researchgate.net
The following table presents data from computational studies on halogenated aromatic dimers, illustrating the typical energy contributions to their stability.
| Dimer System Example | Interaction Type | Computational Method | Interaction Energy (kcal/mol) | Dominant Force |
| Halomolecule Dimer | Type III Halogen···Halogen | Quantum Mechanical Calculations | -0.35 to -1.30 | Dispersion acs.org |
| Benzene Dimer | π-stacking (Parallel Displaced) | CCSD(T) | ~ -2.0 | Dispersion/Electrostatics acs.org |
| Perfluorohalogenated Naphthalene Dimer | π-hole/σ-hole Stacking | DFT/SAPT | Not specified, but strong | Electrostatics & Dispersion rsc.orgchemrxiv.org |
These computational findings are crucial for rational crystal engineering, where the goal is to design molecules that will self-assemble into crystalline solids with desired electronic, optical, or mechanical properties. iucr.orgmdpi.com By understanding the non-covalent interactions of this compound and its analogs, researchers can better predict and control their solid-state structures.
Environmental Transformation and Degradation Pathways of Halogenated Methylnaphthalenes
Microbial Degradation Processes
Microorganisms have evolved diverse metabolic pathways to utilize aromatic compounds as carbon and energy sources. This catabolic versatility extends to halogenated derivatives, although the presence of halogens can significantly affect the degradation rate and pathway.
Bacterial degradation is a primary mechanism for the removal of chlorinated aromatic compounds from the environment. Strains of Pseudomonas and Sphingomonas are well-documented for their ability to degrade a wide range of aromatic hydrocarbons.
Pseudomonas species, particularly those capable of degrading naphthalene (B1677914), often employ a common enzymatic pathway that can also metabolize substituted naphthalenes. For instance, Pseudomonas PG metabolizes 2-methylnaphthalene (B46627) through the same route as naphthalene, proceeding via intermediates like 1,2-dihydroxynaphthalene and salicylate to catechol, which then undergoes ring cleavage. nih.gov It is inferred that chlorinated methylnaphthalenes can be similarly attacked, with the initial steps involving the unsubstituted ring. The degradation of 1-methylnaphthalene (B46632) by Pseudomonas putida CSV86 can proceed via two routes: aromatic ring-hydroxylation leading to methylcatechol for entry into the central carbon pathway, or hydroxylation of the methyl group, forming 1-naphthoic acid as a detoxification product. The presence of a chlorine atom influences which ring is initially oxidized and the subsequent steps of the pathway.
Sphingomonas species are known for their exceptional ability to break down a wide variety of organic pollutants, including polycyclic aromatic hydrocarbons (PAHs). researchgate.net Sphingomonas paucimobilis, for example, demonstrates metabolic versatility in oxidizing methyl-substituted naphthalenes, initiating metabolism either by monoxygenation of the methyl group or by dioxygenation of the aromatic ring. This flexibility suggests that Sphingomonas strains possess enzymatic systems capable of accommodating halogenated methylnaphthalenes, likely funneling the resulting intermediates into central metabolic pathways. The degradation pathways in Sphingomonas are often encoded on megaplasmids, which can facilitate the transfer of these catabolic capabilities within microbial communities. helsinki.fi
The general biotransformation process for halogenated aromatics can be conceptualized in three stages: an upper pathway for debranching, a middle pathway for dehalogenation, and a lower pathway to channel metabolites into central metabolism. nih.govresearchgate.net
The initial and often rate-limiting step in the aerobic bacterial degradation of aromatic rings is catalyzed by dioxygenase enzymes.
Naphthalene 1,2-dioxygenase (NDO) is a key multi-component enzyme system that incorporates both atoms of molecular oxygen into the aromatic nucleus. ebi.ac.uk This enzyme, found in Pseudomonas sp., catalyzes the oxidation of naphthalene to cis-(1R, 2S)-dihydroxy-1,2-dihydronaphthalene. nih.govresearchgate.net NDO belongs to the family of Rieske non-heme iron oxygenases and exhibits a broad substrate specificity, enabling it to initiate the degradation of various substituted naphthalenes, including methylnaphthalenes. wikipedia.org The presence and position of a chlorine atom on the naphthalene ring can affect the enzyme's activity and regioselectivity. The process involves an NADH-dependent reductase and a ferredoxin component that transfer electrons to the terminal oxygenase, which contains the catalytic iron center. ebi.ac.uknih.gov
Cytochrome P450 (CYP) Enzymes also play a crucial role in the metabolism of chlorinated naphthalenes, particularly in eukaryotes but also in some bacteria. Chlorinated naphthalenes have been shown to be potent inducers of CYP-dependent microsomal enzymes. inchem.orgwho.int Specifically, isomers like hexachlorinated naphthalenes can induce CYP1A1. inchem.orgwho.int In humans, CYP1A2 has been identified as the most efficient isoform for metabolizing naphthalene into its primary metabolites, 1,2-dihydro-1,2-naphthalenediol and 1-naphthol, while CYP3A4 is most effective for producing 2-naphthol. nih.gov These monooxygenase enzymes introduce an oxygen atom into the aromatic ring, typically forming an epoxide intermediate, which can then be hydrolyzed to a dihydrodiol or rearrange to a phenol. This initial oxidation increases the water solubility of the compound and prepares it for further degradation or conjugation.
| Enzyme Class | Function | Example Substrate | Key Product |
| Naphthalene Dioxygenase (NDO) | Ring-hydroxylating dioxygenation | Naphthalene | cis-(1R,2S)-1,2-dihydronaphthalene-1,2-diol |
| Cytochrome P450 (CYP1A1/1A2) | Monooxygenation (epoxidation/hydroxylation) | Chlorinated Naphthalenes | Hydroxylated metabolites, Dihydrodiols |
The rate and extent of microbial degradation of 1-chloro-3-methylnaphthalene in soil and water are controlled by a complex interplay of physical, chemical, and biological factors.
Environmental Conditions:
Temperature: Microbial metabolic activity, including the enzymatic degradation of hydrocarbons, is temperature-dependent. Higher temperatures, within the optimal range for the degrading microorganisms (mesophilic or thermophilic), generally increase enzyme activity and degradation rates. ijpab.com
pH: The pH of the soil or water affects microbial growth and enzyme function. Most hydrocarbon-degrading bacteria prefer neutral to slightly alkaline conditions.
Oxygen: Aerobic degradation pathways, which are typically faster and more complete for aromatic compounds, require oxygen as a terminal electron acceptor and for the initial oxygenase-catalyzed reactions.
Nutrients: Microorganisms require essential nutrients, particularly nitrogen and phosphorus, to support cell growth and enzymatic activity during the biodegradation process. ijpab.com
Contaminant Characteristics and Bioavailability:
Molecular Structure: The structure of the contaminant is a primary determinant of its biodegradability. The number and position of chlorine substituents on the naphthalene ring significantly impact degradation. For example, vicinal chlorination (chlorines on adjacent carbons) can have a dramatic negative impact on degradation rates. researchgate.net
Bioavailability: The availability of the contaminant to microorganisms is a critical limiting factor. ijpab.com Chlorinated naphthalenes are lipophilic and tend to adsorb strongly to soil organic matter and sediments, reducing their concentration in the aqueous phase and thus their availability for microbial uptake and degradation. inchem.org
Microbial Factors:
Microorganism Number and Acclimation: The presence of a sufficient population of microorganisms with the necessary catabolic ability is essential. ijpab.com In environments with a history of contamination, microbial communities may be acclimated and possess a higher degradation capacity.
Genetics: The genes encoding the degradative enzymes are often located on mobile genetic elements like plasmids, allowing for horizontal gene transfer and the evolution of new degradation pathways within the microbial community. helsinki.finih.gov
Abiotic Degradation Mechanisms in Environmental Compartments
In addition to microbial processes, abiotic mechanisms, including chemical oxidation and photochemical reactions, contribute to the transformation of halogenated methylnaphthalenes in the environment.
Advanced Oxidation Processes (AOPs) are a suite of technologies designed to degrade recalcitrant organic pollutants through the generation of highly reactive chemical species. AOPs based on the activation of peroxymonosulfate (B1194676) (PMS) have gained attention for their effectiveness. nih.gov
The activation of PMS can be achieved through various methods, including heat, UV radiation, or chemical catalysis, leading to the formation of powerful oxidizing agents, primarily the sulfate (B86663) radical (SO₄•⁻) and the hydroxyl radical (•OH). mdpi.comresearchgate.net These radicals can non-selectively attack and degrade a wide range of organic pollutants, including chlorinated aromatic compounds. The reaction mechanism involves electron transfer, hydrogen abstraction, or addition to the aromatic ring, initiating a series of reactions that can lead to the cleavage of the aromatic ring and ultimately to mineralization (conversion to CO₂, water, and inorganic ions). Base can also be used as a novel activator for PMS, generating superoxide anion radicals and singlet oxygen as the primary reactive species. nih.gov The efficiency of PMS-based AOPs depends on factors such as pH, temperature, and the concentration of PMS and the activator. epa.gov
| AOP System | Primary Reactive Species | Degradation Mechanism |
| Peroxymonosulfate (PMS) Activation | Sulfate radical (SO₄•⁻), Hydroxyl radical (•OH) | Electron transfer, H-abstraction, radical addition |
| Base-Activated PMS | Superoxide anion radical (O₂•⁻), Singlet oxygen (¹O₂) | Oxidation |
Photochemical transformation is a significant degradation pathway for polychlorinated naphthalenes (PCNs) in both the atmosphere and in aquatic systems, as these compounds absorb light at environmentally relevant wavelengths. who.intnih.gov
Atmospheric Environments: In the atmosphere, PCNs can exist in the gas phase or adsorbed onto particulate matter. Photoconversion on the surface of atmospheric particles is an important transformation pathway. nih.gov Studies using silica gel to simulate mineral particles have shown that monochloronaphthalenes undergo photochemical degradation when irradiated. nih.govresearchgate.net The transformation process involves a series of reactions including reductive dechlorination (cleavage of the C-Cl bond), hydroxylation, oxidation, and eventual ring opening. nih.govresearchgate.netresearchgate.net This process is accelerated by the presence of reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide radicals (O₂⁻•). nih.gov The presence of other atmospheric components, like nitrate ions (NO₃⁻) and fulvic acid, can also promote photochemical transformation. nih.govresearchgate.net
Aquatic Environments: In water, PCNs can undergo direct photolysis by absorbing solar radiation or indirect photolysis mediated by photosensitizing substances like dissolved organic matter (DOM), such as fulvic and humic acids. researchgate.netresearchgate.net The photoconversion of 2-chloronaphthalene in water is promoted by nitrate and nitrite ions, which generate •OH upon photolysis. researchgate.net The degradation pathways are similar to those in the atmosphere, involving direct photolysis of the C-Cl bond and attacks by radicals, leading to dechlorination and oxidative ring opening. researchgate.net However, it is important to note that some photodegradation intermediates may be more toxic than the parent compound. researchgate.net
Hydrolytic Transformation Pathways
Hydrolysis is a chemical transformation process in which a compound reacts with water, leading to the cleavage of one or more of its chemical bonds. For halogenated methylnaphthalenes such as this compound, hydrolysis can be a significant abiotic degradation pathway in aqueous environments. This process involves the nucleophilic substitution of the chlorine atom by a hydroxide ion (OH-) or a water molecule (H₂O), resulting in the formation of a hydroxylated methylnaphthalene.
The rate of hydrolysis for chlorinated aromatic compounds is influenced by several factors, including the number and position of chlorine atoms on the aromatic ring, the presence of other substituents like the methyl group, pH, and temperature. Generally, halogenated aromatic compounds are relatively resistant to hydrolysis under typical environmental conditions.
The hydrolysis of this compound would likely proceed through a nucleophilic aromatic substitution mechanism. The presence of the methyl group on the naphthalene ring may have a minor influence on the reaction rate compared to the effect of the chlorine atom's position. The reaction can be generalized as follows:
C₁₁H₉Cl (this compound) + H₂O → C₁₁H₉OH (3-methyl-1-naphthol) + HCl
Under alkaline conditions, the rate of hydrolysis is expected to increase due to the higher concentration of the stronger nucleophile, the hydroxide ion. Conversely, under acidic conditions, the reaction rate may be different. However, for many chlorinated hydrocarbons, neutral hydrolysis and alkaline hydrolysis are the predominant pathways epa.govepa.govepa.gov.
It is important to note that in the environment, other degradation processes such as biodegradation and photodegradation may occur concurrently and could be more significant pathways for the transformation of this compound.
Formation of Chlorinated Naphthalene Species in Engineered Systems (e.g., Water Chlorination)
Engineered systems, particularly drinking water treatment plants that utilize chlorination for disinfection, can be a source of chlorinated naphthalene species. The formation of these disinfection byproducts (DBPs) occurs when chlorine reacts with naturally occurring organic matter present in the raw water source nih.govnih.govnih.gov. Polynuclear aromatic hydrocarbons (PAHs), including naphthalene and its alkylated derivatives like methylnaphthalenes, are components of this natural organic matter that can act as precursors to the formation of chlorinated DBPs umn.edu.
Research has demonstrated that the aqueous chlorination of PAHs, including 1-methylnaphthalene, can lead to the formation of both chlorinated and oxygenated products umn.edu. The specific products formed are dependent on the reaction conditions, particularly the pH of the water.
At pH > 6: The reactions tend to favor the formation of oxygenated products such as epoxides, phenols, and quinones umn.edu.
At pH < 6: The formation of both oxygenated (quinones) and chlorinated products is observed umn.edu.
The chlorination of 1-methylnaphthalene in an aqueous solution can result in the substitution of hydrogen atoms on the aromatic ring with chlorine atoms. The position of the methyl group on the naphthalene ring influences the sites of chlorination. For 1-methylnaphthalene, electrophilic substitution by chlorine is expected to occur at various positions on the naphthalene ring, potentially leading to the formation of different isomers of chloro-methylnaphthalene, including this compound.
The general reaction for the formation of this compound during water chlorination can be represented as:
C₁₁H₁₀ (1-methylnaphthalene) + Cl₂ → C₁₁H₉Cl (this compound) + HCl
Studies on the chlorination of 1-methylnaphthalene have shown that the reaction can yield a mixture of substitution and addition products rsc.orgrsc.org. The formation of various disinfection byproducts is a complex process influenced by factors such as chlorine dose, contact time, temperature, and the concentration and composition of precursor organic material nih.gov.
The table below summarizes the potential products from the chlorination of 1-methylnaphthalene in water treatment, based on general findings for PAHs.
| Precursor | Disinfectant | Potential Product Classes | Specific Example |
| 1-Methylnaphthalene | Chlorine (Cl₂) | Chlorinated Methylnaphthalenes | This compound |
| Oxygenated Methylnaphthalenes | Methyl-naphthoquinones, Methyl-naphthols |
It is crucial to recognize that the formation of chlorinated naphthalenes and their derivatives in drinking water is a potential health concern due to the toxicological properties associated with this class of compounds. Therefore, understanding the formation pathways and controlling the presence of their precursors in raw water sources are important aspects of providing safe drinking water.
Applications in Advanced Organic Synthesis and Materials Science
1-Chloro-3-methylnaphthalene as a Versatile Synthetic Building Block
The presence of a reactive chlorine atom, which can participate in various coupling reactions, and a naphthalene (B1677914) core that can be further functionalized, establishes this compound as a versatile synthetic intermediate.
This compound serves as a key starting material for producing more complex and high-value chemical entities. Its utility is prominently demonstrated in modern cross-coupling reactions, which are fundamental to the assembly of complex aromatic systems.
A significant application is its use in the synthesis of boronic esters, which are themselves powerful intermediates in organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. Research has detailed the conversion of this compound into 4,4,5,5-tetramethyl-2-(3-methylnaphthalen-1-yl)-1,3,2-dioxaborolane. nih.gov This transformation is achieved through a palladium-catalyzed borylation reaction with bis(pinacolato)diboron. nih.gov The resulting boronic ester is a stable, versatile intermediate used in the modular synthesis of complex molecules, such as highly selective kinase inhibitors for biomedical research. nih.gov The specifics of this synthetic conversion are detailed in the table below.
Interactive Data Table: Synthesis of a Boronic Ester from this compound
| Parameter | Details | Source |
| Product | 4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-1-yl)-1,3,2-dioxaborolane | nih.gov |
| Reactants | This compound, Bis(pinacolato)diboron, KOAc (Potassium Acetate) | nih.gov |
| Catalyst System | Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] | nih.gov |
| Ligand | 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) | nih.gov |
| Solvent | 1,4-Dioxane | nih.gov |
| Conditions | The mixture is degassed and stirred for 17 hours at 110 °C. | nih.gov |
Additionally, the synthesis of this compound itself has been achieved through the Lewis acid-catalyzed rearrangement of aryl(2,2-dihalocyclopropyl)alkanols, highlighting its recognition as a valuable synthetic target for further functionalization. thieme-connect.de
The naphthalene core is a well-established structural motif in a vast array of synthetic dyes and pigments. While this compound is listed as a chemical component in various patents related to dye formulations, its specific role is not always defined as a direct precursor to the chromophore. google.comgoogle.comgoogle.com Naphthalene derivatives, however, are foundational to many classes of dyes.
A potential pathway for its use involves its conversion to an amino derivative. For instance, the related compound 3-methyl-1-naphthylamine, which could theoretically be synthesized from this compound via nucleophilic substitution, is cited as a primary amine for the creation of azo dyestuffs. google.com The amino group in such a compound would serve as the coupling component in diazotization reactions to form the characteristic azo (-N=N-) linkage that imparts color. google.com Similarly, other chlorinated naphthalene derivatives, such as 2-amino-3-chloro-1,4-naphthoquinone, are noted for their suitability in dye synthesis due to their high reactivity and conjugated systems.
Contributions to the Development of Functional Materials
The unique electronic and structural properties of the naphthalene ring system are leveraged in the creation of advanced materials. The introduction of halogen atoms, in particular, can induce specific intermolecular forces that guide the self-assembly of molecules into ordered, functional structures.
In the field of crystal engineering, perfluorohalogenated naphthalenes (PFXNaPs) have emerged as exceptional building blocks for materials with unique properties. google.com These molecules are designed to exploit specific non-covalent interactions known as σ-hole and π-hole bonding. nih.govthieme-connect.degoogle.com
The introduction of multiple, highly electronegative fluorine atoms onto the naphthalene ring creates a π-deficient (electron-poor) aromatic core, known as a π-hole. google.com Simultaneously, a halogen substituent (like chlorine, bromine, or iodine) on this electron-deficient ring develops a region of positive electrostatic potential on its outermost tip, called a σ-hole. The interplay between these σ-holes and π-holes directs the assembly of molecules into highly ordered crystal lattices. thieme-connect.degoogle.com
Research has shown that in PFXNaPs, the π-hole bonding is significantly enhanced compared to their perfluorinated benzene (B151609) counterparts, without reducing the strength of the σ-hole bonding. google.comgoogle.com This cooperative interaction leads to a unique stacked geometry in the solid state, governed by strong electrostatic and dispersion forces. google.comgoogle.com These precisely controlled intermolecular interactions are critical for designing advanced crystalline materials, including liquid crystals, and conductive or luminescent materials. nih.gov The synthesis of these materials is often achieved through halogenation reactions of electron-deficient polyfluoronaphthalenes. google.com
Interactive Data Table: Key Non-Covalent Interactions in Perfluorohalogenated Naphthalenes (PFXNaPs)
| Interaction Type | Description | Significance in Materials Design | Source |
| σ-hole Bonding | An attractive, non-covalent interaction between a region of positive electrostatic potential (the σ-hole) on a halogen atom (Cl, Br, I) and a Lewis base (e.g., another halogen). | Directs molecular orientation and contributes to the stability of the crystal lattice. | google.com |
| π-hole Bonding | An attractive interaction involving the electron-deficient (positive) center of the perfluorinated naphthalene ring. | Enhances intermolecular stacking and is significantly stronger in naphthalenes than in benzenes. | google.comgoogle.com |
| Cooperative Stacking | A unique stacked geometry where σ-hole and π-hole interactions work together. | Leads to novel crystal packing motifs not seen in other systems, enabling precise control over material structure and properties. | thieme-connect.degoogle.com |
Macrocyclic ligands are large, ring-shaped molecules designed to selectively bind ions or small molecules within their central cavity. The incorporation of rigid aromatic units like naphthalene into the macrocyclic framework can pre-organize the structure for guest binding and introduce useful spectroscopic or electronic properties.
A general strategy for this integration involves reacting a bifunctional macrocycle with a functionalized naphthalene. While direct examples using this compound are not prominent, the principle has been demonstrated using its isomer, 1-chloromethylnaphthalene. In a documented synthesis, 1-chloromethylnaphthalene was reacted with a tetraazamacrocycle (meso-5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane) to produce a di-substituted pendant-arm macrocycle.
In this structure, the methylnaphthalene groups are attached to the nitrogen atoms of the macrocyclic ring. These bulky naphthalene arms provide significant steric hindrance, which can influence the kinetics of metal complexation and electron transfer. Furthermore, the naphthalene moieties introduce the potential for fluorescent behavior in the ligand and its metal complexes, making them useful as sensors or probes. The crystal structure of the resulting ligand shows the naphthalene groups folded over the macrocycle's cavity, effectively blocking it until it interacts with a suitable guest, such as a copper(II) ion. This demonstrates how functionalized naphthalenes can be integrated to create sophisticated, responsive macrocyclic systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-chloro-3-methylnaphthalene, and how can purity be validated?
- Methodological Answer : this compound can be synthesized via Friedel-Crafts alkylation of naphthalene followed by chlorination. Purification typically involves column chromatography or recrystallization using non-polar solvents. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile intermediates or high-performance liquid chromatography (HPLC) coupled with UV detection. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by analyzing aromatic proton environments and substitution patterns .
Q. Which analytical techniques are critical for characterizing this compound in environmental samples?
- Methodological Answer : Gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (GC-MS) is optimal for detecting chlorinated aromatic compounds at trace levels. For non-volatile derivatives, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity. Matrix-matched calibration standards are essential to account for environmental sample interferences .
Q. How can researchers design in vitro assays to screen for acute toxicity of this compound?
- Methodological Answer : Use mammalian cell lines (e.g., HepG2 or primary hepatocytes) to assess cytotoxicity via MTT or resazurin assays. Include positive controls (e.g., naphthalene) and dose-response curves (0.1–100 μM). Monitor oxidative stress biomarkers like glutathione depletion or reactive oxygen species (ROS) generation. Follow ATSDR’s inclusion criteria for systemic effects (Table B-1), ensuring endpoints align with hepatic, renal, and respiratory outcomes .
Advanced Research Questions
Q. What metabolic pathways are implicated in this compound biotransformation, and how do they influence toxicity?
- Methodological Answer : Cytochrome P450 enzymes (CYP1A1/2, CYP2E1) catalyze epoxidation or hydroxylation of the methyl group, forming reactive intermediates. Use hepatic microsomal incubations with NADPH cofactor and LC-MS to identify metabolites. Compare metabolic profiles across species (e.g., rat vs. human) to extrapolate toxicity risks. Inhibitor studies (e.g., ketoconazole for CYP3A4) clarify enzyme contributions .
Q. What experimental approaches assess the environmental persistence of this compound in aquatic systems?
- Methodological Answer : Conduct photolysis studies under simulated sunlight (λ > 290 nm) to measure degradation half-lives. For biodegradation, use OECD 301D closed bottle tests with activated sludge inoculum. Monitor degradation via GC-MS and quantify half-lives relative to structural analogs (e.g., 1-methylnaphthalene). Sediment-water partitioning coefficients (log Koc) predict bioaccumulation potential .
Q. How can mechanistic studies elucidate the genotoxic potential of this compound?
- Methodological Answer : Employ the Ames test (OECD 471) with Salmonella strains (TA98, TA100) ± metabolic activation. Complement with micronucleus assays in human lymphocytes or COMET assays to detect DNA strand breaks. For oxidative DNA damage, measure 8-hydroxy-2’-deoxyguanosine (8-OHdG) adducts via LC-MS/MS. Dose selection should align with ATSDR’s systemic effect thresholds (Table B-1) .
Q. How should researchers address contradictions in toxicity data across studies?
- Methodological Answer : Apply systematic review frameworks (e.g., ATSDR’s 8-step process) to evaluate risk of bias (Table C-7). Assess study quality via randomization, blinding, and dose consistency. Use meta-analysis to resolve discrepancies, stratifying by species, exposure duration, and endpoint specificity. Confidence ratings (e.g., high/moderate/low) integrate heterogeneity and publication bias .
Q. What biomarkers are suitable for monitoring occupational exposure to this compound?
- Methodological Answer : Urinary metabolites (e.g., chlorinated naphthols) quantified via LC-MS/MS serve as exposure biomarkers. Pair with hemoglobin adduct analysis for long-term exposure assessment. Validate biomarkers using cohort studies with pre/post-shift sampling. Environmental monitoring (air, dust) correlates external exposure with internal dose, following ATSDR’s biomonitoring guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
